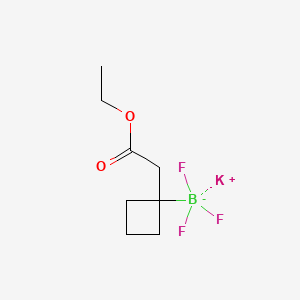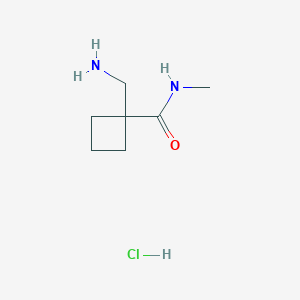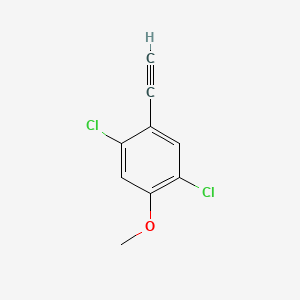
1,4-Dichloro-2-ethynyl-5-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H6Cl2O It is a derivative of benzene, featuring two chlorine atoms, an ethynyl group, and a methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-ethynyl-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Starting with a methoxybenzene derivative, chlorine atoms are introduced to the benzene ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,4-Dichloro-2-ethynyl-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The ethynyl group can be oxidized to form different functional groups, while reduction reactions can modify the benzene ring or the ethynyl group.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carbonyl-containing compounds.
科学研究应用
1,4-Dichloro-2-ethynyl-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,4-Dichloro-2-ethynyl-5-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group. These substituents affect the electron density of the benzene ring, making it more or less reactive towards different reagents.
相似化合物的比较
Similar Compounds
1,4-Dichloro-2-methoxybenzene: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
1,4-Dichloro-2-ethynylbenzene: Lacks the methoxy group, which affects its electron density and reactivity.
1,4-Dichloro-5-methoxybenzene: The position of the methoxy group is different, leading to variations in reactivity and applications.
Uniqueness
1,4-Dichloro-2-ethynyl-5-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C9H6Cl2O |
|---|---|
分子量 |
201.05 g/mol |
IUPAC 名称 |
1,4-dichloro-2-ethynyl-5-methoxybenzene |
InChI |
InChI=1S/C9H6Cl2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3 |
InChI 键 |
YUBKJPLKUNWLCA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)Cl)C#C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


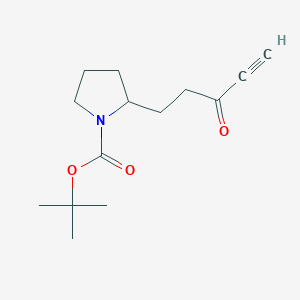

![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
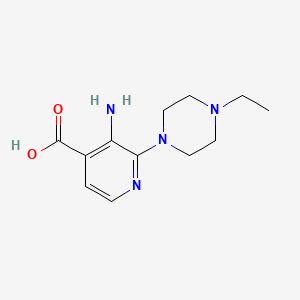
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
